Quindecamine Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5714-05-6 |

|---|---|

Molecular Formula |

C34H50N4O6 |

Molecular Weight |

610.8 g/mol |

IUPAC Name |

acetic acid;N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine;dihydrate |

InChI |

InChI=1S/C30H38N4.2C2H4O2.2H2O/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30;2*1-2(3)4;;/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34);2*1H3,(H,3,4);2*1H2 |

InChI Key |

XHJVGKULSGWYHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O.O.O |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide on the Mechanism of Action of Quindecamine Acetate

Notice to the Reader: Despite a comprehensive search of available scientific literature and databases, detailed information regarding the specific mechanism of action of Quindecamine Acetate is exceptionally limited. Publicly accessible resources primarily provide basic chemical and physical data for this compound, with a notable absence of in-depth pharmacological studies, quantitative data on its biological effects, or elucidated signaling pathways.

The information that is available often pertains to the acetate component of the molecule as a separate entity. While acetate is known to participate in various biological processes, it is scientifically unsound to extrapolate these mechanisms to this compound without specific experimental validation for the compound as a whole. The quindecamine moiety, a bis-quinoline derivative, is expected to possess its own distinct pharmacological properties that would significantly influence the overall mechanism of action.

Therefore, this document serves to summarize the currently available information and highlight the significant gaps in our understanding of this compound's mechanism of action. Further experimental research is imperatively needed to elucidate its biological activities.

Chemical and Physical Properties

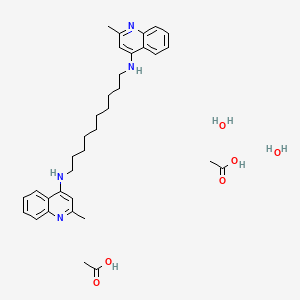

This compound is the diacetate salt of Quindecamine. The core structure of Quindecamine consists of two quinaldine (2-methylquinoline) moieties linked by a decamethylene chain.

| Property | Value | Source |

| Molecular Formula | C34H50N4O6 | PubChem |

| Molecular Weight | 610.8 g/mol | PubChem |

| IUPAC Name | N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine;diacetate | PubChem |

| CAS Number | 19146-62-4 | MedChemExpress |

Postulated, but Unverified, Mechanisms of Action

Given the chemical structure of Quindecamine, several potential mechanisms of action can be hypothesized. However, it is crucial to reiterate that these are speculative and lack direct experimental support for this compound.

Intercalation with DNA

Bis-quinoline compounds have been investigated for their potential to intercalate between the base pairs of DNA. This mode of action could disrupt DNA replication and transcription, leading to cytotoxic effects. The planar aromatic rings of the quinoline groups are characteristic features that could facilitate such an interaction.

Experimental Protocol for Verification: To investigate DNA intercalation, a series of biophysical experiments would be required:

-

UV-Visible Spectroscopy: Monitoring changes in the absorption spectrum of DNA upon titration with this compound. Intercalation typically results in hypochromism and a bathochromic shift.

-

Fluorescence Spectroscopy: Using a fluorescent probe that is displaced from DNA upon intercalation by the test compound, leading to a decrease in fluorescence intensity.

-

Circular Dichroism (CD) Spectroscopy: Observing changes in the CD spectrum of DNA, which are indicative of conformational alterations upon ligand binding.

-

Viscometry: Measuring the increase in the viscosity of a DNA solution upon the addition of an intercalating agent, as the DNA helix lengthens to accommodate the bound molecules.

Inhibition of Topoisomerases

Topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication and repair. Many quinoline-containing compounds are known to inhibit these enzymes. This compound could potentially act as a topoisomerase poison, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks.

Experimental Protocol for Verification:

-

Topoisomerase I and II Relaxation Assays: These assays measure the ability of the enzyme to relax supercoiled plasmid DNA. An inhibitor would prevent this relaxation. The reaction products are typically analyzed by agarose gel electrophoresis.

-

Cleavage Complex Assays: These experiments are designed to detect the stabilization of the covalent topoisomerase-DNA intermediate. This can be done by radiolabeling the DNA and observing the accumulation of cleaved DNA fragments.

Potential Signaling Pathways

Without experimental data, any discussion of signaling pathways is purely hypothetical. Based on the activities of other quinoline derivatives, potential, but unconfirmed, pathways that could be affected by this compound include:

-

Apoptosis Pathways: If this compound induces DNA damage, it could trigger intrinsic or extrinsic apoptotic pathways. This would involve the activation of caspases and changes in the expression of Bcl-2 family proteins.

-

Cell Cycle Checkpoint Pathways: DNA damage or replication stress can activate cell cycle checkpoints, leading to cell cycle arrest. This would involve proteins such as ATM, ATR, Chk1, and Chk2.

Logical Relationship Diagram (Hypothetical)

Caption: Hypothetical mechanisms of action for this compound.

Conclusion and Future Directions

The current body of scientific knowledge on the mechanism of action of this compound is profoundly inadequate. To move forward, a systematic pharmacological investigation is essential. This should include:

-

In vitro cytotoxicity screening against a panel of cancer cell lines to identify potential anti-proliferative activity.

-

Mechanism of action studies focusing on DNA interaction, topoisomerase inhibition, and effects on cell cycle and apoptosis, as hypothesized above.

-

Target identification studies using techniques such as affinity chromatography, proteomics, or genetic screens to identify specific molecular targets.

-

In vivo studies in animal models to assess efficacy, pharmacokinetics, and toxicology.

Without such fundamental research, any claims regarding the mechanism of action of this compound remain speculative. Researchers and drug development professionals are encouraged to undertake these necessary studies to unlock the potential of this compound.

Quindecamine Acetate: An Obscure Compound with Limited Available Data

Despite a comprehensive review of scientific literature and chemical databases, Quindecamine Acetate remains an enigmatic compound with a significant lack of publicly available information. Researchers, scientists, and drug development professionals will find a scarcity of data regarding its mechanism of action, pharmacological properties, and clinical development, hindering any in-depth technical assessment.

This compound, also known by its synonym RMI 8090DJ and the chemical name 4,4'-(Decamethylenediimino)diquinaldine diacetate dihydrate, is registered in chemical databases such as PubChem.[1] These sources provide basic molecular and structural information. However, a thorough investigation into its scientific background reveals a stark absence of published research, clinical trial data, or detailed experimental protocols.

Our extensive search for information on this compound and its parent compound, Quindecamine, did not yield any significant findings related to its pharmacology, mechanism of action, or potential therapeutic applications. Efforts to locate preclinical or toxicological studies that might shed light on its biological activity were also unsuccessful. Furthermore, a review of patent databases did not uncover any specific patents detailing the synthesis, formulation, or use of this compound for therapeutic purposes.

The lack of available data prevents the creation of a comprehensive technical guide as requested. Key information required for such a document, including quantitative data from experimental studies, detailed methodologies, and an understanding of its interaction with biological signaling pathways, is not present in the public domain.

It is possible that research on this compound was conducted but never published, or that it is an older compound that has been superseded by more effective or safer alternatives. Without access to internal research and development archives from the originating institution, a thorough technical review is not feasible at this time.

Therefore, for researchers, scientists, and drug development professionals interested in this compound, the path forward would necessitate primary research to establish its fundamental pharmacological profile. As it stands, this compound remains a chemical entity with a documented structure but an unknown story in the world of pharmacology and drug development.

References

Unveiling Quindecamine Acetate: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quindecamine Acetate, identified by the code RMI 8090DJ, is a synthetic bis-quinoline compound that has been a subject of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its antiprotozoal properties. The information is presented to support further research and development in the field of medicinal chemistry and parasitology.

Discovery and Background

Synthesis of this compound

The synthesis of this compound involves the formation of its core structure, N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine, followed by salt formation with acetic acid. While the original patent and publication detailing the precise, industrial-scale synthesis by Richardson-Merrell are not readily accessible, a plausible synthetic route can be constructed based on established organic chemistry principles for the synthesis of similar bis-quinoline derivatives.

Proposed Synthetic Pathway

The synthesis of the core diamine likely proceeds through a nucleophilic substitution reaction. The key precursors for this synthesis are 4-chloro-2-methylquinoline and 1,10-diaminodecane.

Step 1: Synthesis of N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine

In this step, two equivalents of 4-chloro-2-methylquinoline are reacted with one equivalent of 1,10-diaminodecane. The reaction is typically carried out in a high-boiling point solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), and in the presence of a non-nucleophilic base, like potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), to scavenge the hydrochloric acid byproduct. The reaction mixture is heated to an elevated temperature (e.g., 120-150 °C) for several hours to drive the reaction to completion.

Experimental Protocol: Synthesis of N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine

-

Materials:

-

4-chloro-2-methylquinoline

-

1,10-diaminodecane

-

Potassium carbonate (anhydrous)

-

N-methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-methylquinoline (2.0 eq), 1,10-diaminodecane (1.0 eq), and anhydrous potassium carbonate (3.0 eq).

-

Add a sufficient volume of NMP to dissolve the reactants.

-

Heat the reaction mixture to 140 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine.

-

Step 2: Formation of this compound

The purified diamine is then treated with two equivalents of acetic acid in a suitable solvent, such as ethanol or isopropanol. The diacetate salt, this compound, precipitates from the solution upon cooling or addition of a less polar co-solvent and can be collected by filtration. The product is then washed with a cold solvent and dried under vacuum.

Experimental Protocol: Formation of this compound

-

Materials:

-

N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

-

-

Procedure:

-

Dissolve the purified N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine (1.0 eq) in a minimal amount of warm ethanol.

-

In a separate flask, dissolve glacial acetic acid (2.0 eq) in a small amount of ethanol.

-

Slowly add the acetic acid solution to the diamine solution with stirring.

-

A precipitate should form. If not, cool the solution in an ice bath and/or add diethyl ether until precipitation is complete.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol and then with diethyl ether.

-

Dry the product under vacuum to obtain this compound as a dihydrate.

-

Proposed synthetic pathway for this compound.

Biological Activity and Mechanism of Action

The primary therapeutic potential of this compound lies in its antiprotozoal activity. Quinoline-based compounds have a well-documented history as antimalarial and antiparasitic agents, and Quindecamine fits within this chemical class. While specific quantitative data for this compound is scarce in publicly available literature, its parent compound and related bis-quinoline derivatives have shown activity against various protozoan parasites.

Antiprotozoal Activity

Research into compounds with similar structures suggests that this compound would likely exhibit activity against parasites such as Trypanosoma species, the causative agents of African trypanosomiasis (sleeping sickness) and Chagas disease. The mechanism of action for many quinoline-based antiprotozoals involves intercalation into the parasite's DNA, thereby inhibiting DNA replication and transcription, ultimately leading to cell death. Another potential mechanism is the inhibition of heme polymerization in parasites like Plasmodium falciparum, which is crucial for their survival.

Antibacterial Activity

While the primary focus has been on its antiprotozoal effects, some quinoline derivatives also exhibit antibacterial properties. The potential antibacterial activity of this compound would likely be against a range of Gram-positive and Gram-negative bacteria. The mechanism of action in bacteria could also involve DNA gyrase and topoisomerase IV inhibition, similar to fluoroquinolone antibiotics. However, specific studies on the antibacterial spectrum and efficacy of this compound are needed to confirm this.

Experimental Protocol: In Vitro Antiprotozoal Assay (e.g., against Trypanosoma brucei)

-

Materials:

-

Trypanosoma brucei bloodstream forms

-

HMI-9 medium supplemented with 10% fetal bovine serum

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

Resazurin-based viability dye (e.g., AlamarBlue)

-

Plate reader (fluorometer/spectrophotometer)

-

Positive control (e.g., suramin)

-

Negative control (vehicle, DMSO)

-

-

Procedure:

-

Culture Trypanosoma brucei in HMI-9 medium to the mid-logarithmic growth phase.

-

Prepare serial dilutions of this compound in the culture medium in a 96-well plate.

-

Add a suspension of T. brucei parasites to each well to achieve a final density of approximately 2 x 10^4 cells/mL.

-

Include wells with parasites and the positive control, as well as wells with parasites and the vehicle control.

-

Incubate the plate at 37 °C in a 5% CO2 atmosphere for 48 hours.

-

After 48 hours, add the resazurin-based viability dye to each well and incubate for an additional 24 hours.

-

Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

Workflow for in vitro antiprotozoal activity testing.

Quantitative Data

Currently, there is a lack of publicly available, structured quantitative data for this compound. To facilitate future research and comparison, the following tables are provided as templates for organizing experimental results.

Table 1: In Vitro Antiprotozoal Activity of this compound

| Parasite Species | Strain | IC50 (µM) | Selectivity Index (SI)* |

| Trypanosoma brucei rhodesiense | STIB900 | ||

| Trypanosoma cruzi | Tulahuen | ||

| Leishmania donovani | MHOM/ET/67/HU3 | ||

| Plasmodium falciparum | 3D7 |

*Selectivity Index (SI) = CC50 (cytotoxicity in a mammalian cell line) / IC50 (antiprotozoal activity)

Table 2: In Vitro Antibacterial Activity of this compound

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | |

| Escherichia coli | ATCC 25922 | |

| Pseudomonas aeruginosa | ATCC 27853 | |

| Bacillus subtilis | ATCC 6633 |

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | CC50 (µM) |

| HEK293 | Human Embryonic Kidney | |

| HepG2 | Human Hepatocellular Carcinoma | |

| MRC-5 | Human Lung Fibroblast |

Conclusion

This compound is a bis-quinoline compound with historical roots in the pharmaceutical research of Richardson-Merrell. While detailed information from its initial development is not widely accessible, its chemical structure strongly suggests potential as an antiprotozoal agent. The proposed synthesis provides a viable route for obtaining this compound for further investigation. The provided experimental protocols and data table templates are intended to guide future research into the biological activities and potential therapeutic applications of this compound. Further studies are warranted to fully elucidate its mechanism of action, efficacy, and safety profile.

References

Quindecamine Acetate: An Inquiry into its Biological Activity

Despite a comprehensive search of scientific literature and chemical databases, there is a notable scarcity of publicly available information regarding the specific biological activity of Quindecamine Acetate. While chemical and physical properties are documented, detailed studies on its mechanism of action, quantitative biological data, and its effects on signaling pathways are not readily accessible in the public domain. This lack of data prevents the creation of an in-depth technical guide as requested.

Chemical Identity

This compound, also known by its synonym RMI 8090DJ, is the diacetate salt of Quindecamine. Its chemical structure and basic identifiers are available in public databases such as PubChem.

| Property | Value | Source |

| IUPAC Name | acetic acid;N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine;dihydrate | PubChem |

| Molecular Formula | C34H50N4O6 | PubChem |

| CAS Number | 5714-05-6 | PubChem |

| Synonyms | RMI 8090DJ, Quindecamine diacetate | PubChem |

Absence of Biological Data

A thorough search for experimental data, including but not limited to IC50 values, EC50 values, binding affinities, and efficacy studies, yielded no specific results for this compound. Consequently, it is not possible to summarize quantitative data into structured tables for comparison.

Lack of Experimental Protocols and Signaling Pathway Information

Due to the absence of published research on the biological effects of this compound, there are no available experimental protocols or identified signaling pathways associated with this compound. Therefore, the creation of diagrams for experimental workflows or signaling pathways is not feasible at this time.

Future Research Directions

The current lack of information on the biological activity of this compound highlights a significant knowledge gap. Future research would need to focus on foundational in vitro and in vivo studies to elucidate its pharmacological profile. Key areas for investigation would include:

-

Screening for Biological Activity: Initial broad-spectrum screening assays to identify any potential therapeutic areas, such as antimicrobial, anticancer, or anti-inflammatory activities.

-

Target Identification and Mechanism of Action Studies: Once a biological effect is observed, further studies would be required to identify the molecular target(s) and elucidate the mechanism by which this compound exerts its effects.

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its dose-response relationship.

Without such fundamental research, any discussion of the biological activity of this compound remains speculative. The information presented here is based on the current state of publicly accessible scientific knowledge.

In Vitro Efficacy of Quindecamine Acetate: An Overview

Despite a comprehensive review of available scientific literature, detailed information regarding the in vitro efficacy, specific experimental protocols, and molecular signaling pathways of Quindecamine Acetate remains largely undocumented in publicly accessible research. This technical guide, therefore, serves to report on the current landscape of available information and highlight the areas where data is absent.

This compound, also known by its synonym RMI 8090DJ, is a chemical entity listed in several chemical databases and mentioned in a limited number of patents. However, dedicated studies detailing its biological effects, particularly its efficacy in in vitro models, are not readily found in peer-reviewed scientific journals. The parent compound, Quindecamine, is cataloged in chemical databases like PubChem, but information on its biological activity is similarly scarce.

This lack of specific data prevents the creation of a detailed technical guide as originally requested. The core requirements of quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled based on the current body of public knowledge.

Potential Areas for Future Research

Given the limited information, the following areas represent significant gaps in the understanding of this compound's potential therapeutic effects and warrant future investigation:

-

Determination of Cytotoxicity: Standard in vitro assays, such as MTT or LDH assays, on a panel of human cancer cell lines would be the first step in determining the cytotoxic potential of this compound. This would yield crucial quantitative data, including IC50 values.

-

Elucidation of Mechanism of Action: Should cytotoxicity be observed, further studies would be necessary to uncover the underlying mechanism. This could involve assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays), cell cycle analysis (e.g., flow cytometry), and investigation of its effects on cellular morphology.

-

Identification of Signaling Pathways: Depending on the observed cellular effects, researchers could investigate the modulation of key signaling pathways commonly implicated in cancer, such as the PI3K/Akt, MAPK/ERK, or Wnt/β-catenin pathways, using techniques like western blotting or reporter assays.

Hypothetical Experimental Workflow

Should a researcher embark on studying the in vitro efficacy of this compound, a general workflow could be proposed. The following diagram illustrates a logical progression of experiments to characterize the compound's activity.

Conclusion

While the user's request for an in-depth technical guide on the in vitro efficacy of this compound cannot be met at this time due to a lack of available data, this document outlines the current knowledge gap. The absence of published research presents an opportunity for novel investigation into the potential biological activities of this compound. Future studies, following a logical experimental workflow, are required to generate the necessary data to understand its in vitro efficacy and mechanism of action. Researchers in the field of drug discovery and development are encouraged to consider this compound as a candidate for initial screening and characterization.

Quindecamine Acetate: An Overview of a Sparsely Documented Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quindecamine Acetate, also known by its synonym RMI 8090DJ, is a chemical entity with limited available information in the public domain.[1] This technical overview synthesizes the sparse data available from chemical databases and scientific literature. Despite a comprehensive search, detailed experimental protocols, in-depth pharmacological data, and established signaling pathways associated with this compound remain largely undocumented in accessible scientific resources. This document serves to consolidate the known information and highlight the significant gaps in the current understanding of this compound.

Chemical and Physical Properties

This compound is the diacetate dihydrate salt of Quindecamine.[1] The fundamental chemical and physical properties are summarized in the table below, based on data retrieved from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C34H50N4O6 | PubChem[1] |

| Molecular Weight | 610.8 g/mol | PubChem[1] |

| IUPAC Name | acetic acid;N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine;dihydrate | PubChem[1] |

| CAS Number | 5714-05-6 | PubChem[1] |

| Synonyms | RMI 8090DJ, this compound [USAN], UNII-5JH93XA08W | PubChem[1] |

Table 1: Physicochemical Properties of this compound. This table provides a summary of the key chemical and physical identifiers for this compound.

Biological Activity and Mechanism of Action

Detailed information regarding the biological activity and mechanism of action of this compound is not available in the reviewed scientific literature. While the parent compound, Quindecamine, is listed as a small molecule drug in some databases, specific details on its pharmacological effects, therapeutic use, or the signaling pathways it may modulate are absent.[2]

Searches for experimental studies, clinical trials, or pharmacological evaluations of this compound or RMI 8090DJ did not yield any substantive results. Consequently, no signaling pathways or experimental workflows can be depicted.

Experimental Protocols

A thorough search for experimental protocols related to the synthesis, analysis, or biological evaluation of this compound did not provide any detailed methodologies. Chemical suppliers may offer the compound for research purposes, but published experimental procedures are not readily accessible.[3]

Logical Relationships and Inferred Information

Given the chemical structure, which features two quinaldine moieties linked by a decamethylene diamine chain, one might speculate on potential biological activities. The quinaldine structure is a component of some compounds with known biological effects. However, without experimental data, any discussion of potential mechanisms or activities of this compound would be purely speculative.

To illustrate the logical relationship between the available information, a simple diagram is provided below.

References

Quindecamine Acetate: A Technical Guide to its Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quindecamine Acetate, a bis-quaternary ammonium compound, has been a subject of interest for its potential as an antimicrobial agent. This technical guide provides a comprehensive overview of the available scientific information regarding its antimicrobial activity, mechanism of action, and relevant experimental methodologies. While specific data on this compound is limited in publicly accessible literature, this document synthesizes information on its chemical identity and the broader class of bis-quaternary ammonium compounds to which it belongs, offering a foundational understanding for future research and development.

Introduction

This compound, chemically known as N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine diacetate, is a complex organic molecule.[1][2] It belongs to the class of bis-quaternary ammonium compounds (bis-QACs), which are known for their broad-spectrum antimicrobial properties. The structure of Quindecamine, the active moiety of this compound, features two quinolinium units linked by a ten-carbon aliphatic chain. This structural characteristic is pivotal to its potential mode of action. While DrugBank Online lists Quindecamine as a small molecule drug, detailed pharmacological data, particularly concerning its antimicrobial efficacy, remains largely undocumented in major public databases.[3]

Antimicrobial Activity

Currently, there is a significant gap in the scientific literature providing specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against a comprehensive range of microorganisms. General information on bis-QACs suggests that they are effective against both Gram-positive and Gram-negative bacteria, as well as some fungi. Their mechanism is believed to involve the disruption of the microbial cell membrane.

Mechanism of Action

The primary mechanism of action for bis-quaternary ammonium compounds is attributed to their cationic nature. The positively charged nitrogen atoms interact with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the membrane's integrity, leading to the leakage of intracellular components and ultimately, cell death.

The logical workflow for the proposed antimicrobial action of this compound can be visualized as follows:

Experimental Protocols

While specific experimental protocols for evaluating the antimicrobial activity of this compound are not available, standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents can be adapted. The following provides a general framework based on established protocols.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.

Materials:

-

This compound

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in the appropriate broth medium in the wells of a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species.

-

Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism, as detected by the naked eye or a microplate reader.

The workflow for a typical MIC determination experiment is illustrated below:

References

Methodological & Application

Preparation of Quindecamine Acetate Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quindecamine Acetate is a chemical compound of interest in various research and drug development applications. The preparation of an accurate and stable stock solution is a critical first step for any in vitro or in vivo studies. This document provides detailed application notes and a generalized protocol for the preparation of a this compound stock solution. However, a notable challenge in providing a specific, validated protocol is the current lack of publicly available data on the solubility of this compound in common laboratory solvents. The following guidelines are based on general best practices for handling chemical compounds and preparing stock solutions. Researchers are strongly advised to perform small-scale solubility tests before proceeding with the preparation of a larger stock solution.

Chemical Properties of this compound

A summary of the known chemical properties of this compound is presented in Table 1. This information has been compiled from publicly available databases.

| Property | Value | Source |

| Molecular Formula | C₃₄H₅₀N₄O₆ | PubChem |

| Molecular Weight | 610.8 g/mol | PubChem |

| Synonyms | RMI 8090DJ, Quindecamine diacetate dihydrate | PubChem |

| Physical Appearance | Solid (presumed) | General Chemical Information |

| Solubility | Data not available | - |

| Stability | Data not available | - |

| Storage Conditions | Data not available | - |

Recommended Protocol for Stock Solution Preparation

The following protocol is a general guideline. It is imperative to perform preliminary solubility tests with small amounts of this compound in the desired solvents before preparing a stock solution.

Materials

-

This compound powder

-

Sterile, high-purity solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, sterile distilled water)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Experimental Workflow

The general workflow for preparing a this compound stock solution is illustrated in the diagram below.

Figure 1: A generalized workflow for the preparation and storage of a chemical stock solution.

Step-by-Step Procedure

-

Determine the Desired Stock Concentration and Volume: Based on the experimental requirements, calculate the required mass of this compound.

-

Formula: Mass (g) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol )

-

-

Weighing the Compound:

-

Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

-

Carefully weigh the calculated amount of this compound powder into the tube.

-

-

Dissolution:

-

Add the chosen solvent (e.g., DMSO) to the tube containing the this compound powder. It is recommended to start with a smaller volume of solvent and gradually add more to aid dissolution.

-

Note: Since solubility data is unavailable, it is crucial to visually inspect for complete dissolution. If the compound does not dissolve, gentle warming or sonication may be attempted, but caution is advised as this may affect the compound's stability.

-

-

Mixing:

-

Vortex the solution thoroughly until the this compound is completely dissolved and the solution is clear.

-

-

Sterile Filtration (Optional but Recommended):

-

For cell-based assays, it is advisable to sterile-filter the stock solution using a 0.22 µm syringe filter to remove any potential microbial contamination.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This will minimize freeze-thaw cycles and potential degradation.

-

Storage: In the absence of specific storage information, it is recommended to store the stock solution at -20°C or -80°C to maximize stability. Protect from light if the compound is light-sensitive.

-

Important Considerations and Recommendations

-

Solubility Testing: Before preparing a large batch, it is strongly recommended to perform a small-scale solubility test. This can be done by adding a small, known amount of this compound to a measured volume of different solvents (e.g., 1 mg in 100 µL of DMSO, ethanol, and water) to determine the most suitable solvent.

-

Safety Precautions: Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment. Refer to the Material Safety Data Sheet (MSDS) from the supplier for specific handling and safety information.

-

Documentation: Maintain detailed records of the stock solution preparation, including the lot number of the compound, the solvent used, the final concentration, the date of preparation, and the storage conditions.

Conclusion

The preparation of a reliable this compound stock solution is achievable by following general laboratory best practices. However, the critical lack of specific data on its solubility and stability necessitates a cautious approach. Researchers are urged to conduct preliminary solubility tests to identify an appropriate solvent and to store the resulting stock solution under conditions that are generally accepted to preserve the integrity of chemical compounds. Future studies characterizing the physicochemical properties of this compound will be invaluable for the scientific community.

Application Notes and Protocols for the Quantification of Quindecamine Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quindecamine Acetate is a bis-quaternary ammonium compound. Accurate and precise quantification of this compound is critical for quality control, stability studies, and pharmacokinetic assessments in drug development. These application notes provide detailed protocols for the development and validation of analytical methods for the quantification of this compound in bulk drug substance and pharmaceutical formulations. The primary proposed method is a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, a widely accessible and robust technique in pharmaceutical analysis. Additionally, a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is outlined for trace-level quantification and analysis in biological matrices.

Proposed Stability-Indicating HPLC-UV Method

A stability-indicating analytical method is crucial as it accurately measures the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients[1]. The development of such a method typically involves forced degradation studies to generate potential degradation products and ensure the method's specificity[2][3].

Experimental Protocol: Method Development and Validation Workflow

The following diagram outlines the logical workflow for the development and validation of a stability-indicating HPLC method.

Caption: Workflow for HPLC Method Development and Validation.

Proposed HPLC-UV Instrumentation and Conditions

| Parameter | Proposed Setting |

| HPLC System | Agilent 1100/1200 Series or equivalent with UV/DAD detector |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.05 M Ammonium Acetate in WaterB: AcetonitrileGradient: To be optimized. Start with 70% A / 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by UV scan of this compound (likely in the 280-320 nm range based on the quinoline structure) |

| Injection Volume | 10 µL |

| Run Time | ~15 minutes (to be adjusted based on elution of degradants) |

Preparation of Solutions

-

Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) is recommended.

-

Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 1000 µg/mL.

-

Working Standard Solution: Dilute the Standard Stock Solution with diluent to a final concentration of approximately 100 µg/mL.

-

Sample Preparation (for drug product): Crush a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Mix well and filter through a 0.45 µm syringe filter. Dilute the filtrate with diluent to a final concentration of approximately 100 µg/mL.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method[3][4].

-

Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute with diluent.

-

Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 N HCl, and dilute with diluent.

-

Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with diluent.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a solution from the stressed solid.

-

Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light (in a photostability chamber) for a specified duration as per ICH Q1B guidelines. Prepare a solution from the stressed solid.

Analyze all stressed samples along with an unstressed control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Quindecamine peak.

Proposed Method Validation Parameters (as per ICH Q2(R1))

| Parameter | Acceptance Criteria |

| Specificity | The peak for Quindecamine should be pure and resolved from all degradation products and placebo components (Peak Purity Index > 0.999). |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration. |

| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |

| Intermediate Precision | RSD ≤ 2.0% when analyzed by different analysts on different days. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy. |

| Robustness | Insignificant changes in results with small variations in method parameters (e.g., flow rate, pH of mobile phase, column temperature). |

Proposed LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring higher sensitivity, such as the analysis of biological samples (plasma, urine) or the quantification of trace-level impurities, LC-MS/MS is the method of choice[5][6]. Quaternary ammonium compounds are permanently charged and are well-suited for electrospray ionization (ESI) in positive mode.

Experimental Workflow: Bioanalytical Sample Analysis

Caption: Workflow for Bioanalytical Sample Preparation and Analysis.

Proposed LC-MS/MS Instrumentation and Conditions

| Parameter | Proposed Setting |

| LC System | UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290) |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Thermo Fisher) |

| Column | HILIC or mixed-mode column may provide better retention for polar quaternary amines. A C18 column can also be used. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidGradient elution. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusing a standard solution of Quindecamine. A precursor ion corresponding to the [M]²⁺/2 or [M-H]⁺ of the Quindecamine cation will be selected, followed by optimization of fragment ions. |

| Internal Standard (IS) | A structurally similar quaternary ammonium compound or a stable isotope-labeled version of Quindecamine. |

Protocol: Sample Preparation for Plasma

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile or methanol containing 0.1% formic acid to precipitate proteins. The use of acidified organic solvent can improve the recovery of QACs from container walls[7].

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Data Summary Tables

The following tables should be populated with experimental data upon method development and validation.

Table 1: HPLC Method Validation Summary

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 | |

| Accuracy (% Recovery) | 98.0 - 102.0% | |

| Repeatability (RSD%) | ≤ 2.0% | |

| Intermediate Precision (RSD%) | ≤ 2.0% | |

| LOQ (µg/mL) | S/N ≥ 10 |

Table 2: Forced Degradation Results

| Stress Condition | % Degradation | Number of Degradation Peaks | Resolution (Rs) of Main Peak from Closest Impurity |

| Acid Hydrolysis | |||

| Base Hydrolysis | |||

| Oxidative | |||

| Thermal | |||

| Photolytic |

Conclusion

The analytical methods proposed in this document provide a comprehensive framework for the quantification of this compound. The stability-indicating HPLC-UV method is suitable for routine quality control and stability testing of the drug substance and product. The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for bioanalytical studies and trace impurity analysis. All methods must be thoroughly validated according to regulatory guidelines to ensure reliable and accurate results.

References

- 1. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 2. Development of stability-indicating assay method and liquid chromatography-quadrupole-time-of-flight mass spectrometry-based structural characterization of the forced degradation products of alpelisib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. rsc.org [rsc.org]

- 6. Liquid chromatography-tandem mass spectrometry assay for simultaneous quantification of catecholamines and metabolites in human plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: Minimizing losses from the field to the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Biofilm Inhibition Assays

Topic: Using Quindecamine Acetate in Biofilm Inhibition Assays

Disclaimer: Publicly available scientific literature and databases currently lack specific information regarding the use of this compound in biofilm inhibition assays. The following application notes and protocols are provided as a generalized framework for assessing the anti-biofilm properties of a novel compound, using methodologies and principles derived from established research on other anti-biofilm agents. Researchers should adapt and optimize these protocols for their specific compound of interest, such as this compound.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and abiotic surfaces.[1][2] Biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents and the host immune system.[3] The development of novel anti-biofilm agents is a critical area of research. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct in vitro biofilm inhibition assays to evaluate the efficacy of new chemical entities, with a focus on the methodologies that can be applied to compounds like this compound.

The primary objectives of these assays are to determine a compound's ability to prevent the initial attachment of bacteria, inhibit the maturation of biofilms, or eradicate established biofilms.[4][5] The protocols outlined below describe standard methods for quantifying biofilm biomass and metabolic activity, which are crucial for assessing the potential of a test compound as an anti-biofilm agent.

Mechanism of Action: Potential Signaling Pathways Targeted in Biofilm Formation

While the specific mechanism of this compound is unknown, many anti-biofilm agents function by interfering with key signaling pathways that regulate biofilm development. A common target is the Quorum Sensing (QS) system. QS is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression, including the genes responsible for biofilm formation.[6]

Another critical pathway involves the second messenger molecule cyclic di-guanylate monophosphate (c-di-GMP) . High intracellular levels of c-di-GMP generally promote a sessile, biofilm lifestyle by stimulating the production of adhesins and EPS components. Conversely, low levels of c-di-GMP favor a planktonic, motile state. Anti-biofilm compounds may target the enzymes responsible for the synthesis (diguanylate cyclases) and degradation (phosphodiesterases) of c-di-GMP.

Below is a generalized diagram illustrating a potential mechanism of action for a hypothetical anti-biofilm agent that disrupts a key signaling pathway in biofilm formation.

Figure 1: Hypothetical signaling pathway for biofilm inhibition.

Experimental Protocols

The following protocols are widely used for screening and quantifying biofilm inhibition. The crystal violet (CV) assay is a simple and effective method for measuring biofilm biomass, while the TTC assay can be used to assess the metabolic activity of the cells within the biofilm.[4]

Microtiter Plate Biofilm Inhibition Assay

This assay is designed to determine the ability of a compound to prevent the formation of biofilms.[4][5]

Materials:

-

96-well flat-bottom polystyrene microtiter plates

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO, water)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid or 95% Ethanol

-

Microplate reader

Protocol Workflow:

Figure 2: Workflow for the biofilm inhibition assay.

Detailed Steps:

-

Preparation of Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into 5 mL of appropriate growth medium.

-

Incubate overnight at 37°C with shaking.

-

The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of 0.01.[4]

-

-

Plate Setup:

-

Prepare serial dilutions of the test compound in the growth medium.

-

Add 100 µL of each concentration of the test compound to the wells of a 96-well plate.

-

Include positive controls (bacteria with no compound) and negative controls (medium only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well (except for the negative control wells).

-

Incubate the plate statically at 37°C for 24-48 hours.

-

-

Quantification of Biofilm:

-

Carefully aspirate the medium and planktonic cells from each well.

-

Gently wash the wells three times with 200 µL of sterile PBS to remove loosely attached cells.

-

Air-dry the plate for 15-20 minutes.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7]

-

Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

-

Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

-

Incubate for 10-15 minutes with gentle shaking.

-

Transfer 125 µL of the solubilized dye to a new flat-bottom 96-well plate.

-

Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[4]

-

-

Data Analysis:

-

Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [1 - (OD of test well / OD of positive control well)] x 100

-

Biofilm Eradication Assay

This assay evaluates the ability of a compound to disrupt and eradicate pre-formed biofilms.[5]

Protocol:

-

Grow biofilms in a 96-well plate as described in steps 1-3 of the inhibition assay.

-

After the incubation period, remove the planktonic cells and wash the wells with PBS.

-

Add 200 µL of fresh medium containing different concentrations of the test compound to the wells with the established biofilm.

-

Incubate the plate for another 24 hours at 37°C.

-

Quantify the remaining biofilm using the crystal violet staining method as described in step 4 of the inhibition assay.

Data Presentation

Quantitative data from biofilm inhibition and eradication assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Biofilm Inhibition and Eradication Data for Compound X

| Concentration (µg/mL) | % Biofilm Inhibition (Mean ± SD) | % Biofilm Eradication (Mean ± SD) |

| Control | 0 ± 0 | 0 ± 0 |

| 1 | 15.2 ± 3.1 | 5.6 ± 1.8 |

| 5 | 45.8 ± 5.2 | 22.4 ± 4.5 |

| 10 | 78.3 ± 6.8 | 48.9 ± 5.9 |

| 25 | 92.1 ± 4.5 | 65.7 ± 7.2 |

| 50 | 95.6 ± 3.9 | 75.3 ± 6.4 |

| 100 | 98.2 ± 2.1 | 82.1 ± 5.3 |

Data are presented as the mean of three independent experiments ± standard deviation (SD).

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial assessment of the anti-biofilm properties of novel compounds such as this compound. By employing these standardized assays, researchers can obtain reproducible and comparable data on a compound's ability to inhibit biofilm formation and eradicate mature biofilms. Further investigations, including microscopic analysis and studies on the mechanism of action, are recommended for promising candidates. It is imperative to optimize these protocols for the specific bacterial strains and compounds under investigation to ensure accurate and meaningful results.

References

- 1. Mechanisms and Impact of Biofilms and Targeting of Biofilms Using Bioactive Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.psu.edu [pure.psu.edu]

- 7. Discovery of Biofilm Inhibitors from the Microbiota of Marine Egg Masses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quindecamine Acetate Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed standard operating procedure for determining the Minimum Inhibitory Concentration (MIC) of Quindecamine Acetate against various microorganisms. The protocol is based on the broth microdilution method, a widely accepted and standardized technique for antimicrobial susceptibility testing.[1][2][3][4]

Introduction

This compound is a chemical compound with potential antimicrobial properties.[5] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing its efficacy. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] This protocol outlines the necessary steps for performing a reliable and reproducible MIC assay.

Core Principles

The broth microdilution method involves challenging a standardized suspension of a test microorganism with serial dilutions of this compound in a liquid growth medium.[3][6] Following incubation, the presence or absence of visible growth is determined, and the MIC value is recorded as the lowest concentration of the compound that inhibits growth.[3][7]

Materials and Reagents

-

This compound (powder form)

-

Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

-

Test microorganisms (e.g., ATCC reference strains of Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[4][6]

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Sterile tubes for dilutions

-

Micropipettes and sterile tips

-

Incubator

Experimental Protocol

Preparation of this compound Stock Solution

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the solvent does not affect microbial growth at the final concentration used in the assay.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.

Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test microorganism using a sterile loop or swab.[1]

-

Transfer the colonies into a tube containing sterile saline.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline and comparing it visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard is approximately equivalent to 1-2 x 10⁸ CFU/mL for bacteria.[1]

-

Within 15 minutes of preparation, dilute the adjusted inoculum in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4][7]

Broth Microdilution Procedure

-

Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate, except for the first column.

-

Add 100 µL of the highest concentration of this compound to be tested (prepared in broth) to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will create a range of decreasing concentrations of the compound.

-

The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no inoculum).

-

Add 50 µL of the standardized inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.

-

The final concentration of the inoculum in each well should be approximately 5 x 10⁵ CFU/mL.

Incubation

-

Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours for most bacteria.[4]

-

For fungi, incubate at 35°C for 20-24 hours.

-

Incubate in ambient air.

Reading and Interpreting Results

-

After incubation, examine the plates for visible turbidity. A button or haze at the bottom of the well indicates growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[3]

-

The growth control well (column 11) should show turbidity, and the sterility control well (column 12) should remain clear.

Data Presentation

The results of the MIC testing should be recorded in a clear and organized manner. Below is a template table for summarizing the quantitative data.

| Microorganism | ATCC Strain Number | This compound MIC (µg/mL) |

| Staphylococcus aureus | e.g., 29213 | |

| Escherichia coli | e.g., 25922 | |

| Pseudomonas aeruginosa | e.g., 27853 | |

| Candida albicans | e.g., 90028 | |

| Enterococcus faecalis | e.g., 29212 | |

| Klebsiella pneumoniae | e.g., 13883 |

Note: This table is a template. Researchers should populate it with their experimentally determined MIC values.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the this compound MIC testing workflow.

Caption: Experimental workflow for determining the MIC of this compound.

Signaling Pathway

Currently, there is limited publicly available information on the specific antimicrobial mechanism of action and associated signaling pathways for this compound. Further research is required to elucidate these pathways. Once identified, a diagram illustrating the molecular interactions can be generated.

References

- 1. chainnetwork.org [chainnetwork.org]

- 2. woah.org [woah.org]

- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C34H50N4O6 | CID 20055313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Study of Quindecamine Acetate in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction to Quindecamine Acetate

This compound (C34H50N4O6) is a chemical compound with a molecular weight of approximately 610.8 g/mol .[1] While its precise biological functions are not extensively documented in publicly available literature, its structural features suggest potential bioactivity that warrants investigation for therapeutic applications, particularly in oncology. These application notes provide a comprehensive framework for designing and executing an initial in vivo study to evaluate the anti-tumor efficacy of this compound in a preclinical setting.

Hypothetical Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

For the purpose of this study design, we hypothesize that this compound exerts its anti-cancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and angiogenesis, and its dysregulation is a common feature in many human cancers. By targeting this pathway, this compound could potentially induce cancer cell apoptosis and inhibit tumor growth.

Caption: Hypothetical signaling pathway of this compound.

Animal Model Selection and Justification

For an initial efficacy screening of an anti-cancer compound, the subcutaneous xenograft model is a widely used and well-established method.[2][3][4][5]

-

Model: Subcutaneous xenograft model.

-

Animal Strain: Athymic nude mice (e.g., NU/NU) or other immunodeficient strains (e.g., NOD/SCID). These mice lack a functional thymus and cannot mount an effective T-cell mediated immune response, thus preventing the rejection of human tumor xenografts.[3]

-

Cell Line: A human cancer cell line known to have an activated PI3K/Akt/mTOR pathway (e.g., A549 lung carcinoma, MCF-7 breast cancer, or U87 glioblastoma).

-

Justification: This model is relatively cost-effective, allows for easy and non-invasive monitoring of tumor growth, and provides a rapid assessment of the drug's anti-tumor activity.[4]

Experimental Design

Study Objectives

-

To evaluate the in vivo anti-tumor efficacy of this compound in a human cancer xenograft model.

-

To determine a dose-dependent effect of this compound on tumor growth.

-

To assess the general toxicity and tolerability of this compound at the tested doses.

Experimental Groups

A total of 40 female athymic nude mice (6-8 weeks old) will be used, randomized into four groups of 10 mice each.

| Group | Treatment | Dose | Route of Administration | Dosing Frequency |

| 1 | Vehicle Control | - | Intraperitoneal (IP) | Daily |

| 2 | This compound | Low Dose (e.g., 10 mg/kg) | Intraperitoneal (IP) | Daily |

| 3 | This compound | High Dose (e.g., 50 mg/kg) | Intraperitoneal (IP) | Daily |

| 4 | Positive Control (e.g., a known PI3K inhibitor) | Established effective dose | Intraperitoneal (IP) | Daily |

Experimental Workflow

Caption: Experimental workflow for the in vivo study.

Detailed Experimental Protocols

Cell Culture and Tumor Cell Implantation

-

Culture the selected human cancer cell line (e.g., A549) in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

-

Wash the cells twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL.

-

Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

Drug Preparation and Administration

-

Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile saline).

-

Prepare stock solutions of this compound and the positive control drug in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations with the vehicle solution. The final concentration of DMSO should be less than 5%.

-

Administer the respective treatments intraperitoneally to each mouse according to the assigned group, once daily for 21 days.

Tumor Volume and Body Weight Measurement

-

Monitor the mice twice weekly for tumor growth and general health.

-

Measure the tumor dimensions (length and width) using a digital caliper.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

-

Measure the body weight of each mouse at the same time as tumor measurements.

Endpoint and Tissue Collection

-

The study will be terminated on day 21, or earlier if the tumor volume exceeds 2000 mm³ or if mice show signs of significant toxicity (e.g., >20% body weight loss, ulceration of the tumor, or other signs of distress).

-

At the endpoint, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Collect blood samples via cardiac puncture for potential serum biomarker analysis.

-

Excise the tumors, weigh them, and divide them for different analyses (e.g., snap-freeze in liquid nitrogen for Western blot or fix in 10% neutral buffered formalin for histology).

-

Collect major organs (liver, kidney, spleen, lung, heart) for histopathological analysis to assess toxicity.

Data Presentation

Tumor Growth Inhibition

| Group | Treatment | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |

| 1 | Vehicle Control | 1500 ± 150 | - | - |

| 2 | This compound (10 mg/kg) | 900 ± 120 | 40 | <0.05 |

| 3 | This compound (50 mg/kg) | 450 ± 80 | 70 | <0.001 |

| 4 | Positive Control | 300 ± 60 | 80 | <0.001 |

Body Weight Changes

| Group | Treatment | Mean Body Weight at Day 1 (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | Percent Change in Body Weight (%) |

| 1 | Vehicle Control | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |

| 2 | This compound (10 mg/kg) | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |

| 3 | This compound (50 mg/kg) | 20.6 ± 0.5 | 20.0 ± 0.7 | -2.9 |

| 4 | Positive Control | 20.4 ± 0.4 | 19.8 ± 0.6 | -2.9 |

Conclusion and Future Directions

This proposed in vivo study design provides a robust framework for the initial preclinical evaluation of this compound's anti-tumor efficacy. The results from this study will be crucial in determining whether further investigation is warranted.

Future studies could include:

-

Orthotopic models: To evaluate the efficacy of this compound in a more clinically relevant tumor microenvironment.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with its anti-tumor effects.

-

Combination studies: To assess the potential synergistic effects of this compound with other standard-of-care chemotherapeutic agents.

-

Studies in genetically engineered mouse models (GEMMs): To investigate the drug's efficacy in tumors that develop spontaneously in a manner that more closely mimics human disease.[2]

References

Techniques for Assessing Quindecamine Acetate Cytotoxicity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Quindecamine Acetate, with its N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine structure, belongs to the bis-quinoline class of compounds. Structurally related molecules have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve intercalation with DNA, disruption of cellular metabolism, and the induction of programmed cell death (apoptosis) and cell cycle arrest. This document provides a comprehensive guide to the techniques and protocols for assessing the cytotoxic potential of this compound in a research setting.

Key Cytotoxicity Assessment Techniques

A multi-faceted approach is recommended to thoroughly evaluate the cytotoxic effects of this compound. This includes assessing cell viability, determining the mode of cell death, and analyzing the impact on cell cycle progression.

Cell Viability Assays

These assays are fundamental in determining the dose-dependent effect of this compound on cell proliferation and survival.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium. It serves as an indicator of cell membrane integrity and cytotoxicity.

Apoptosis Assays

Determining whether cell death occurs via apoptosis is crucial for understanding the mechanism of action.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

-

Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays that measure the activity of key caspases, such as caspase-3, -8, and -9, can confirm the apoptotic pathway.

Cell Cycle Analysis

Investigating the effect of this compound on cell cycle progression can reveal its anti-proliferative mechanism.

-

Propidium Iodide (PI) Staining and Flow Cytometry: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. This enables the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocols

Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol: Annexin V/PI Staining for Apoptosis

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour.

Protocol: Cell Cycle Analysis by PI Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.